molecular formula C18H11ClN2S B1307587 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine CAS No. 83548-63-4

4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine

Cat. No.: B1307587
CAS No.: 83548-63-4
M. Wt: 322.8 g/mol
InChI Key: MASLXZNRIFKASA-UHFFFAOYSA-N
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Description

4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position and phenyl groups at the 2- and 5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2,5-diphenylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,5-diphenylthiophene-3,4-diamine with a chlorinating agent such as phosphorus oxychloride (POCl₃) under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thieno[2,3-d]pyrimidine ring system.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The thieno[2,3-d]pyrimidine core can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: The phenyl groups can engage in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include ethers, amines, or other substituted derivatives.

    Oxidation Products: Oxidized derivatives of the thieno[2,3-d]pyrimidine ring.

    Reduction Products: Reduced forms of the compound, potentially altering the aromaticity of the ring system.

Scientific Research Applications

Chemistry: 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology and Medicine: This compound has been investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry: In material science, derivatives of this compound are explored for their electronic properties, making them useful in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

    2,5-Diphenylthieno[2,3-d]pyrimidine: Lacks the chlorine substitution, which can affect its reactivity and biological activity.

    4-Chloro-2-methylthieno[2,3-d]pyrimidine: Substituted with a methyl group instead of phenyl groups, leading to different chemical and physical properties.

    4-Chloro-2,5-diphenylpyrimidine: Lacks the thieno ring, which can significantly alter its electronic properties and reactivity.

Uniqueness: 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine is unique due to the combination of the thieno[2,3-d]pyrimidine core with phenyl and chlorine substitutions. This specific arrangement imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-chloro-2,5-diphenylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2S/c19-16-15-14(12-7-3-1-4-8-12)11-22-18(15)21-17(20-16)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASLXZNRIFKASA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CC=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399787
Record name 4-chloro-2,5-diphenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83548-63-4
Record name 4-chloro-2,5-diphenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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